2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE

Catalog No.
S868360
CAS No.
66851-46-5
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE

CAS Number

66851-46-5

Product Name

2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE

IUPAC Name

2-(3-carboxypropoxycarbonyl)benzoic acid

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)

InChI Key

IYTPMLIWBZMBSL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester; MCPP;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O
  • Metabolism

    MCPP is a metabolite of certain chemicals, meaning it's a substance formed by the body when these chemicals are broken down. Researchers study MCPP to understand the metabolism of these chemicals and their potential effects on the body. For instance, a study published in the International Journal of Hygiene and Environmental Health found MCPP as a urinary metabolite of di-n-butyl phthalate (DnBP) )].

  • Environmental contaminant

    MCPP has been identified as a potential environmental contaminant. Researchers are studying its presence in the environment and its potential effects on ecological systems. For example, a study published in Environmental Science & Technology Letters found MCPP in indoor dust samples Source: American Chemical Society (ACS) Publications [SCI Finder®: ].

2-[(3-Carboxypropoxy)carbonyl]benzoate is a chemical compound characterized by the presence of a benzoate moiety with a carboxypropoxy group. Its molecular formula is C12H14O5, and it features a carboxylic acid functional group, which contributes to its potential reactivity and biological activity. The compound's structure indicates that it is an ester derivative, where the benzoate part is linked to a propoxy group that contains a carboxylic acid.

| Hokkaido University" class="citation ml-xs inline" data-state="closed" href="https://www.global.hokudai.ac.jp/blog/boosting-solid-state-chemical-reactions/" rel="nofollow noopener" target="_blank"> .
  • Mechanochemical Approaches:
    • Employing ball milling techniques to facilitate solid-state reactions that yield the desired compound efficiently

      2-[(3-Carboxypropoxy)carbonyl]benzoate exhibits potential biological activities, particularly due to its carboxylic acid functionality. Compounds with similar structures have been studied for their anti-inflammatory and antimicrobial properties. Research suggests that derivatives of benzoic acid can interact with biological targets, potentially leading to therapeutic applications in treating various diseases.

  • Synthesis of 2-[(3-Carboxypropoxy)carbonyl]benzoate can be achieved through several methods:

    • Esterification Reaction:
      • Reacting benzoic acid with 3-hydroxypropanoic acid in the presence of a dehydrating agent like sulfuric acid.
    • Cross-Coupling Reactions:
      • Utilizing palladium-catalyzed cross-coupling techniques to attach the propoxy group to the benzoate framework under solid-state conditions, which minimizes solvent use and environmental impact

        The applications of 2-[(3-Carboxypropoxy)carbonyl]benzoate span various fields:

        • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
        • Agriculture: May serve as a component in agrochemicals for pest control or as growth regulators.
        • Materials Science: Its properties could be harnessed in developing polymers or other materials with specific functionalities.

    Several compounds share structural similarities with 2-[(3-Carboxypropoxy)carbonyl]benzoate. Here is a comparison highlighting its uniqueness:

    Compound NameStructure FeaturesUnique Aspects
    2-Hydroxybenzoic Acid (Salicylic Acid)Contains a hydroxyl group on the benzene ringKnown for anti-inflammatory properties
    Ethyl BenzoateSimple ester derived from benzoic acidMore volatile; used as a flavoring agent
    2,3-Dihydroxypropyl BenzoateContains two hydroxyl groupsIncreased solubility and potential reactivity

    2-[(3-Carboxypropoxy)carbonyl]benzoate stands out due to its combination of both carboxylic and ester functionalities, which may enhance its reactivity compared to simpler esters or acids.

    XLogP3

    1

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    252.06338810 g/mol

    Monoisotopic Mass

    252.06338810 g/mol

    Heavy Atom Count

    18

    UNII

    MG42ZW4LTL

    Dates

    Last modified: 04-14-2024

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